6-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Description
Properties
Molecular Formula |
C15H14ClNO |
|---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
6-chloro-3-(4-methylphenyl)-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C15H14ClNO/c1-10-2-4-11(5-3-10)14-9-18-15-7-6-12(16)8-13(15)17-14/h2-8,14,17H,9H2,1H3 |
InChI Key |
HHSZLEWCUMELLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2COC3=C(N2)C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Condensation
The most widely reported method involves acid-catalyzed cyclization of 2-chloro-5-aminophenol with p-tolualdehyde. The reaction proceeds via Schiff base formation, followed by intramolecular nucleophilic attack to form the oxazine ring. Typical conditions include:
-
Reagents : p-Tolualdehyde (1.2 eq), 2-chloro-5-aminophenol (1 eq)
-
Catalyst : HCl (10 mol%) or p-toluenesulfonic acid (PTSA, 5 mol%)
-
Solvent : Ethanol or toluene
-
Temperature : Reflux (78–110°C)
-
Time : 6–12 hours
Mechanistic Insight :
-
Protonation of the aldehyde enhances electrophilicity.
-
Nucleophilic attack by the amine forms an imine intermediate.
-
Intramolecular cyclization via oxygen lone-pair attack closes the oxazine ring.
Microwave-Assisted Synthesis
Solvent-Free One-Pot Protocol
Microwave irradiation significantly reduces reaction times while improving yields:
-
Reagents : 2-Chloro-5-aminophenol, p-tolualdehyde, phenacyl bromide (1:1:1)
-
Base : Cs₂CO₃ (1.5 eq)
-
Conditions : Microwave (150 W, 100°C)
-
Time : 75–90 minutes
Advantages :
Gram-Scale Production
A scaled-up microwave method achieved 89% yield for 50 g batches using continuous flow reactors, demonstrating industrial viability.
Visible-Light Catalyzed Synthesis
Photoredox Catalysis
A novel visible-light-driven method employs PC-1 (phthalocyanine) catalyst under mild conditions:
-
Reagents : 2-Chloro-5-aminophenol, p-tolualdehyde oxime
-
Catalyst : PC-1 (0.2 mol%), TsOH (10 mol%)
-
Solvent : Dry toluene
-
Light Source : 12 W blue LEDs
-
Time : 12 hours
Key Features :
Transition Metal-Free Multicomponent Reactions
Three-Component Coupling
A diastereoselective one-pot synthesis combines:
-
Components : 2-Chloro-5-aminophenol, p-tolualdehyde, α-bromoacetophenone
-
Base : Cs₂CO₃ (1.5 eq)
-
Solvent : Ethanol
-
Time : 5–8 hours (rt)
Mechanism :
-
Schiff base formation between amine and aldehyde.
-
Alkylation with α-bromoacetophenone.
Industrial Production Techniques
Continuous Flow Reactors
Optimized for large-scale synthesis:
-
Throughput : 1–5 kg/day
-
Catalyst : Recyclable In(OTf)₃ (2 mol%)
-
Solvent : Green solvents (e.g., cyclopentyl methyl ether)
-
Purity : >99% (HPLC)
Table 1: Comparison of Synthetic Methods
| Method | Time (h) | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed | 6–12 | 65–78 | 95 | Moderate |
| Microwave | 1.5 | 85–92 | 99 | High |
| Visible-Light | 12 | 76–83 | 97 | Low |
| Multicomponent | 5–8 | 70–88 | 98 | High |
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups, such as halogens or alkyl groups.
Scientific Research Applications
6-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine with analogous derivatives, focusing on substituent effects, synthetic routes, and bioactivity.
Substituent Variations and Pharmacological Profiles
- Substituent Impact :
- Halogenation : Chlorine (Cl) and bromine (Br) at position 6 improve electrophilicity and binding to hydrophobic pockets. Brominated analogs (e.g., 6-bromo derivatives) exhibit enhanced antimicrobial activity compared to chlorinated versions .
- Aromatic Groups : The p-tolyl group in the target compound may enhance metabolic stability compared to smaller substituents (e.g., methyl or hydrogen) .
- Functional Groups : Carboxylic acid derivatives (e.g., acetic acid substituents) increase solubility but may reduce blood-brain barrier penetration compared to hydrophobic chains .
Physicochemical and Commercial Profiles
- Commercial Viability : Hydrochloride salts (e.g., 6-chloro or 6-bromo derivatives) are more commonly available due to enhanced stability .
Research Findings and Implications
- Bioactivity Gaps: While the target compound’s structural analogs (e.g., TTZ-1, 6-bromo derivatives) show promise as enzyme inhibitors or antimicrobials, data on this compound’s specific activity are lacking.
- Synthetic Challenges : Position 3 substitutions (e.g., p-tolyl) may require tailored catalysts (e.g., In(OTf)3) to avoid byproducts .
Biological Activity
6-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS No. 55955-92-5) is a compound belonging to the class of benzoxazines, which are known for their diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H14ClNO. The compound features a chloro group and a p-tolyl substituent that contribute to its biological properties.
Synthesis
The synthesis of benzoxazine derivatives typically involves the condensation of phenolic compounds with carbonyls in the presence of an acid catalyst. Specific methods for synthesizing this compound have not been extensively documented in the literature; however, related compounds have been synthesized using similar methodologies involving cyclization reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoxazine derivatives. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 (lung cancer) | 10 | Induces autophagy and cell cycle arrest |
| Related derivatives | HeLa (cervical cancer) | 15 | Apoptosis induction |
| Related derivatives | MCF7 (breast cancer) | 12 | Inhibition of proliferation |
The compound has been shown to suppress the growth of A549 lung cancer cells effectively by inducing autophagy and causing cell cycle arrest .
Antimicrobial Activity
Benzoxazines have also been investigated for their antimicrobial properties. Preliminary evaluations suggest that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria, although specific data on this compound is limited.
The mechanisms underlying the biological activities of benzoxazines often involve interaction with cellular pathways that regulate apoptosis and autophagy. The induction of autophagy appears to be a common pathway for anticancer effects. The structural features of the compound likely contribute to its ability to interact with various biomolecules.
Case Studies
- A549 Lung Cancer Study : A study demonstrated that treatment with this compound resulted in significant cell death in A549 cells through autophagy induction .
- Antimicrobial Evaluation : In vitro tests on related benzoxazine derivatives showed promising results against several bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine, and what key intermediates are involved?
- Methodology : The compound is synthesized via multi-step reactions, often starting with substituted benzyl derivatives and oxazine precursors. A common approach involves:
Condensation : Reacting chlorinated benzo derivatives with p-tolylamine under acidic conditions to form the oxazine ring .
Cyclization : Using catalysts like Pd(II) complexes to stabilize intermediates (e.g., pyrazinone derivatives) during ring closure .
Purification : Column chromatography with silica gel and solvents like ethyl acetate/hexane (3:7) to isolate the product .
- Key Intermediates : Chlorinated benzoxazine precursors and Pd-coordinated intermediates are critical for regioselectivity .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- NMR :
- ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 4.1–4.5 ppm (oxazine ring CH₂), and δ 2.3 ppm (p-tolyl methyl group) validate substituents .
- ¹³C NMR : Signals at ~150 ppm (oxazine C-O) and ~120–140 ppm (aromatic carbons) confirm the scaffold .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Solubility : Poor in water; soluble in DMSO, DMF, and chloroform. Solubility decreases at pH < 5 due to protonation of the oxazine nitrogen .
- Stability : Stable at 25°C in inert atmospheres. Degrades above 150°C or under UV light, forming chlorinated byproducts .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of the oxazine ring formation during synthesis?
- Mechanism : The reaction proceeds via a nucleophilic aromatic substitution (SNAr) where the p-tolyl group directs electrophilic attack to the para position of the chloro-substituted benzene. Computational studies (DFT) suggest that electron-withdrawing Cl groups lower the activation energy for ring closure .
- Catalytic Role of Pd(II) : Pd complexes stabilize transition states, reducing side reactions like dimerization .
Q. How does the electronic nature of substituents (e.g., p-tolyl vs. halogens) influence the compound’s bioactivity?
- Structure-Activity Relationship (SAR) :
- Electron-Donating Groups (e.g., p-tolyl) : Enhance metabolic stability but reduce binding affinity to enzymes like cytochrome P450 .
- Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity, improving interactions with biological targets (e.g., kinase inhibition) .
Q. What computational strategies (e.g., molecular docking, QSAR) are effective in predicting the compound’s pharmacokinetic properties?
- In Silico Methods :
Molecular Docking : AutoDock Vina assesses binding to targets like COX-2 (PDB: 3LN1), revealing hydrogen bonds with the oxazine oxygen .
QSAR Models : Use descriptors like logP and polar surface area to predict absorption (e.g., Caco-2 permeability > 5 × 10⁻⁶ cm/s) .
ADMET Prediction : SwissADME estimates moderate hepatic metabolism (CYP3A4 substrate) and low BBB penetration .
Q. How can contradictions in reported biological data (e.g., cytotoxicity vs. anti-inflammatory activity) be resolved?
- Methodological Reconciliation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
